Cas no 266359-62-0 (6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one)

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a substituted dihydroquinolinone derivative with potential applications in pharmaceutical and organic synthesis. Its structural features, including the hydroxyl group at the 6-position and the dimethyl-substituted dihydroquinolinone core, make it a versatile intermediate for the development of bioactive compounds. The compound's rigid fused-ring system and functional groups offer opportunities for further derivatization, enhancing its utility in medicinal chemistry. Its stability under standard conditions and well-defined reactivity profile facilitate controlled synthetic modifications. This compound is particularly valuable in research settings for exploring structure-activity relationships in drug discovery or as a precursor for heterocyclic scaffolds.
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one structure
266359-62-0 structure
商品名:6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
CAS番号:266359-62-0
MF:C11H13NO2
メガワット:191.226423025131
CID:5695993
PubChem ID:97617238

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
    • MFCD24599807
    • SCHEMBL23078930
    • 266359-62-0
    • SY340348
    • 6-Hydroxy-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one
    • 2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy-4,4-dimethyl-
    • インチ: 1S/C11H13NO2/c1-11(2)6-10(14)12-9-4-3-7(13)5-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14)
    • InChIKey: MDCRRXNPQLRWDS-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C)(C)C2C=C(C=CC=2N1)O

計算された属性

  • せいみつぶんしりょう: 191.094628657g/mol
  • どういたいしつりょう: 191.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.154±0.06 g/cm3(Predicted)
  • ふってん: 396.4±42.0 °C(Predicted)
  • 酸性度係数(pKa): 9.88±0.40(Predicted)

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM240735-1g
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
266359-62-0 97%
1g
$647 2024-07-28
Chemenu
CM240735-5g
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
266359-62-0 97%
5g
$1290 2021-08-04
Chemenu
CM240735-1g
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
266359-62-0 97%
1g
$608 2021-08-04
Chemenu
CM240735-10g
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
266359-62-0 97%
10g
$1730 2021-08-04

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 関連文献

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneに関する追加情報

Introduction to 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 266359-62-0)

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the quinoline derivatives family, which has long been recognized for its broad spectrum of biological activities. The molecular structure of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one incorporates a hydroxyl group and two methyl substituents, which contribute to its distinct chemical reactivity and potential pharmacological applications.

The compound’s chemical formula is C₁₁H₁₁NO₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the hydroxyl group at the 6-position and the two methyl groups at the 4-position introduces steric and electronic effects that modulate its interactions with biological targets. These structural features make 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one a promising candidate for further investigation in drug discovery and development.

Recent advancements in medicinal chemistry have highlighted the importance of quinoline derivatives in addressing various therapeutic challenges. Studies have demonstrated that modifications in the quinoline scaffold can lead to enhanced bioavailability, reduced toxicity, and improved target specificity. The hydroxyl group in 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one serves as a potential site for further functionalization, enabling the synthesis of analogs with tailored pharmacological properties.

One of the most compelling aspects of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is its potential role in modulating biological pathways associated with inflammation and oxidative stress. Emerging research suggests that this compound may exhibit anti-inflammatory and antioxidant activities by interacting with specific enzymes and signaling molecules. These findings are particularly relevant in the context of chronic diseases where inflammation plays a pivotal role in disease progression.

The synthesis of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and selective oxidation, have been employed to construct the desired quinoline core structure efficiently. The optimization of these synthetic routes is crucial for scalable production and further derivatization studies.

In vitro studies have begun to unravel the mechanistic basis of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one’s biological effects. Preliminary data indicate that it may inhibit key enzymes involved in pro-inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to scavenge reactive oxygen species (ROS) suggests a potential role in mitigating oxidative damage associated with cellular stress.

The pharmacokinetic profile of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is another critical aspect that requires thorough investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to assess its suitability for therapeutic use. Comparative studies with structurally related compounds can provide insights into optimizing these parameters for improved drug-like properties.

Future research directions may explore the use of computational modeling techniques to predict the binding affinity of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one to biological targets. Molecular docking simulations can help identify key interaction residues and guide the design of more potent derivatives. Such computational approaches are increasingly integral to modern drug discovery pipelines due to their efficiency and predictive power.

The potential therapeutic applications of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are vast and span multiple disease areas. Its anti-inflammatory and antioxidant properties make it a candidate for treating conditions such as rheumatoid arthritis, neurodegenerative disorders, and cardiovascular diseases. Furthermore,its ability to modulate immune responses may also open avenues for immunomodulatory therapies.

In conclusion,6-Hydroxy-4, 44 -dimethyl -33,44 -dihy droquinol ine -22( 11 H ) - one( CAS No .266359 -62 -0) represents a promising compound with significant pharmaceutical potential。 Its unique structural features, coupled with emerging evidence of its biological activities, position it as a valuable scaffold for further drug development。 Continued research into its synthesis, pharmacology, and clinical applications will be essential in realizing its full therapeutic promise。

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